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Application Note: PEAQX Tetrasodium Salt in
Long-Term Potentiation (LTP)
Executive Summary
PEAQX tetrasodium salt (NVP-AAM077) is a competitive NMDA receptor antagonist widely

utilized to dissect the distinct roles of GluN2A and GluN2B subunits in synaptic plasticity.[1]

While originally characterized as highly selective for GluN2A, subsequent kinetic analyses

revealed a narrower selectivity window in rodent tissue (approx.[2] 10-fold preference over

GluN2B).[1][2][3]

This guide provides a rigorous protocol for using PEAQX in Long-Term Potentiation (LTP)

experiments. It addresses the critical "selectivity paradox" by defining precise concentration

windows (50 nM) that isolate GluN2A-dependent mechanisms without non-specifically silencing

the entire NMDAR population.[1] Unlike the free acid form, the tetrasodium salt offers superior

aqueous solubility, eliminating the need for DMSO and reducing solvent-induced artifacts in

sensitive electrophysiological recordings.
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Property Specification

Chemical Name NVP-AAM077 tetrasodium salt; PEAQX

Mechanism
Competitive antagonist at the Glutamate binding

site (GluN2 subunit)

Molecular Weight ~542.14 g/mol (anhydrous basis)

Solubility
Water: >10 mM (Highly Soluble) DMSO: Not

recommended for salt form

Selectivity (Human) ~100-fold (GluN2A vs GluN2B)

Selectivity (Rodent)
~5-10 fold (GluN2A vs GluN2B) Critical for exp.

[1][3] design

Preparation of Stock Solutions
The Tetrasodium Advantage: The tetrasodium salt form is chosen specifically for its ability to

dissolve directly in distilled water or aCSF, avoiding the use of DMSO which can alter

membrane properties or excitability in slice preparations.

Stock Concentration: Prepare a 10 mM master stock in sterile, deionized water.

Example: Dissolve 5.42 mg in 1 mL water.[1]

Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Storage: Store at -20°C for up to 3 months.

Working Solution: Dilute directly into oxygenated artificial Cerebrospinal Fluid (aCSF) on the

day of the experiment.

The Selectivity Paradox: Mechanistic Insight
To use PEAQX effectively, researchers must navigate the controversy regarding its selectivity.

Early studies (Auberson et al., 2002) suggested a >100-fold preference for GluN2A.[1][3][4]

However, functional studies in rodent slices (Frizelle et al., 2006; Berberich et al., 2005)
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demonstrated that at concentrations >100 nM, PEAQX significantly inhibits GluN2B-containing

receptors.

The "Selectivity Window":

< 20 nM: Insufficient blockade of GluN2A.[1]

50 nM (Target): Effectively blocks GluN2A-mediated LTP induction while largely sparing

GluN2B-mediated currents.[1]

> 300 nM: Acts as a broad-spectrum NMDAR antagonist (similar to AP5), blocking both LTP

and LTD.[1]

Diagram: NMDAR Subunit Antagonism Logic
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Caption: At 50 nM, PEAQX preferentially targets GluN2A, blocking LTP while leaving GluN2B-

mediated processes (like LTD) largely intact.

Protocol: Hippocampal CA1 LTP Experiment
A. Slice Preparation[1]

Dissection: Rapidly isolate the hippocampus from 4-6 week old rats/mice in ice-cold,

sucrose-substituted cutting solution.

Slicing: Cut transverse slices (350-400 µm).
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Recovery: Incubate slices in standard aCSF at 32°C for 30 minutes, then at room

temperature for at least 1 hour.

aCSF Composition (mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26

NaHCO3, 10 Glucose.

B. Electrophysiology Workflow
This workflow assumes extracellular field potential recording (fEPSP) in the CA1 stratum

radiatum.[1]

Step 1: Baseline Recording (20 mins)

Stimulate Schaffer collaterals (0.033 Hz).[1]

Adjust stimulus intensity to evoke 40-50% of the maximum fEPSP slope.[1]

Criteria: Slope must be stable (<5% variation) for 20 minutes before drug application.

Step 2: Drug Wash-In (20-30 mins)[1]

Switch perfusion to aCSF + 50 nM PEAQX.[1]

Note: PEAQX is a competitive antagonist with relatively slow washout kinetics compared to

AP5.[1] Allow at least 20 minutes for equilibrium binding.

Monitoring: Monitor fEPSP slope. PEAQX alone should not significantly alter baseline

transmission (AMPA receptor mediated), though a slight reduction (5-10%) is sometimes

observed due to blockade of tonic NMDAR contribution.[1]

Step 3: LTP Induction

Protocol: High-Frequency Stimulation (HFS) - 100 Hz for 1 second (1 train).

Alternative: Theta Burst Stimulation (TBS) if studying complex burst-dependent plasticity.[1]

Maintenance: Continue perfusing PEAQX for 5 minutes post-induction, then switch back to

normal aCSF (optional, depending on whether maintenance phase blockade is desired).
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Step 4: Post-Induction Monitoring (60 mins)

Record fEPSPs for 60 minutes.

Success Metric: In vehicle controls, fEPSP slope should increase to ~150-200% of baseline.

In PEAQX (50 nM) treated slices, LTP should be significantly attenuated (typically <110% or

return to baseline).[1]

Experimental Workflow Diagram
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Caption: Step-by-step perfusion and stimulation protocol for testing GluN2A dependency of

LTP.
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Data Analysis & Interpretation
To validate the specific contribution of GluN2A, compare the PEAQX dataset against two

controls:

Vehicle Control: Standard LTP (should show robust potentiation).

Broad Spectrum Control (AP5): Complete blockade of NMDARs (should show no

potentiation).

Condition
Expected fEPSP (% of
Baseline at 60 min)

Interpretation

Vehicle (aCSF) 150% ± 10%
Normal LTP (GluN2A +

GluN2B available).[1]

PEAQX (50 nM) 105% ± 5%

GluN2A-dependent LTP

blocked. Residual plasticity

may be GluN2B or VDCC

dependent.[1]

PEAQX (>300 nM) 100% ± 5%

Non-selective blockade (False

Positive for GluN2A

specificity).[1]

Troubleshooting:

Issue: LTP is not blocked at 50 nM.

Cause: In younger animals (4 weeks) slices where GluN2A dominates LTP induction.[1]

Issue: Baseline drifts during Wash-In.

Cause: Temperature fluctuations or inadequate oxygenation.[1] Ensure PEAQX stock is at

the same temperature and oxygenation level as the bath aCSF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1191907/docs#peaqx-tetrasodium-salt-application-in-
long-term-potentiation-ltp-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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